[4-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate
Overview
Description
[4-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with a 2-fluorobenzoate group and a 1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene moiety, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the 1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene intermediate, which is then coupled with a phenyl ring substituted with a 2-fluorobenzoate group. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction : Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride. Substitution : Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: : This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology : It may serve as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Medicine Industry : It can be used in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [4-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. The exact pathways and targets can vary depending on the application, but typically involve key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Mono-Methyl Phthalate: A phthalate derivative used as a plasticizer.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: A compound with applications in regulating inflammation.
Uniqueness: : What sets [4-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O5/c1-22-17(24)15(18(25)23(2)20(22)27)11-12-7-9-13(10-8-12)28-19(26)14-5-3-4-6-16(14)21/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIQFXIKDIYDEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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